5-(2-Methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde
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Overview
Description
5-(2-Methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde is a heterocyclic compound with a molecular formula of C10H12N2O2S and a molecular weight of 224.28 g/mol . This compound features a thiophene ring substituted with a piperazine derivative, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 5-(2-Methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of thiophene-2-carbaldehyde with 2-methyl-3-oxopiperazine under specific reaction conditions . The reaction typically requires a solvent such as methanol or ethanol and a catalyst like p-toluenesulfonic acid to facilitate the condensation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-(2-Methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
5-(2-Methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 5-(2-Methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
5-(2-Methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde can be compared with other thiophene derivatives, such as:
Thiophene-2-carbaldehyde: Lacks the piperazine moiety, making it less complex and potentially less biologically active.
2-Methylthiophene: Does not contain the aldehyde or piperazine groups, limiting its reactivity and applications.
3-Oxopiperazine derivatives:
Properties
Molecular Formula |
C10H12N2O2S |
---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
5-(2-methyl-3-oxopiperazin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2S/c1-7-10(14)11-4-5-12(7)9-3-2-8(6-13)15-9/h2-3,6-7H,4-5H2,1H3,(H,11,14) |
InChI Key |
XQTFPZVYFZHFSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NCCN1C2=CC=C(S2)C=O |
Origin of Product |
United States |
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